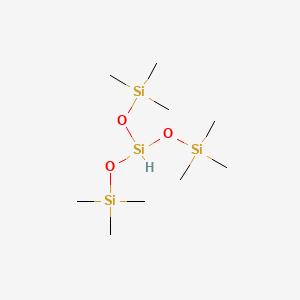

Tris-(trimethylsiloxy)silane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris-(trimethylsiloxy)silane can be synthesized through the reaction of trimethylsilyl chloride with silane in the presence of a base. The reaction typically involves the following steps:

Reaction of Trimethylsilyl Chloride with Silane: This step involves the reaction of trimethylsilyl chloride with silane in the presence of a base such as sodium or potassium hydroxide.

Purification: The resulting product is then purified through distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: Tris-(trimethylsiloxy)silane undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a reducing agent in radical reactions, reducing organic halides, isocyanides, and acid chlorides.

Hydrosilylation Reactions: It is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds.

Oxidation Reactions: It can undergo oxidation reactions to form silanols and other oxidized products.

Common Reagents and Conditions:

Radical Reactions: Common reagents include radical initiators such as azo compounds and organic peroxides.

Hydrosilylation: Platinum or rhodium catalysts are often used in hydrosilylation reactions, with the reactions conducted at elevated temperatures.

Oxidation: Ozone or other oxidizing agents are used in oxidation reactions, often at low temperatures.

Major Products:

Reduction Reactions: The major products include reduced organic compounds and silanols.

Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.

Oxidation: The major products include silanols and disiloxanes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Silane Coupling Agent : TRIS is widely used as a silane coupling agent in the preparation of composite materials. It enhances the adhesion between organic polymers and inorganic substrates, improving mechanical properties and durability .

- Hydrosilylation Reactions : TRIS serves as an efficient hydrosilylating agent for alkenes, facilitating the addition of silane groups to organic molecules. This property is particularly useful in synthesizing siloxane polymers and other organosilicon compounds .

- Polymerization Processes : The compound is utilized in radical polymerization processes, where it acts as a photoinitiator to enhance polymerization rates and yields under mild conditions. This application is significant in the production of silicone hydrogels for contact lenses, where TRIS contributes to oxygen permeability and clarity .

- Biomedical Applications : TRIS-containing vinylic monomers are employed in the fabrication of medical devices, including contact lenses. The presence of TRIS improves the hydrophilicity and biocompatibility of silicone hydrogel lenses, making them more effective for long-term wear .

- Silylation Reagent : In synthetic chemistry, TRIS functions as a silylating agent, facilitating the protection of hydroxyl groups during chemical reactions. This property is crucial in multi-step organic syntheses where selective reactivity is required .

Case Study 1: Contact Lens Production

A study demonstrated that incorporating TRIS into silicone hydrogel formulations significantly improved the oxygen permeability of contact lenses while maintaining clarity and comfort for users. The modified lenses exhibited reduced folding marks during handling, enhancing user experience .

Case Study 2: Polymer Synthesis

Research involving the terpolymerization of TRIS with methacrylic acid and dimethyl octyl ammonium styrene sulfonate showed that the resulting polymers had tailored properties suitable for specific applications in coatings and adhesives. The study highlighted the ability to control reactivity ratios through careful selection of monomer compositions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Composite Materials | Enhances adhesion between polymers and inorganic substrates |

| Organic Synthesis | Acts as a hydrosilylating agent for alkenes |

| Polymerization | Serves as a photoinitiator in radical polymerization |

| Biomedical Devices | Improves properties of silicone hydrogel contact lenses |

| Synthetic Chemistry | Functions as a silylating agent for hydroxyl protection |

Mecanismo De Acción

The mechanism of action of tris-(trimethylsiloxy)silane involves its ability to donate hydrogen atoms in radical reactions. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydrogen donor. This property allows it to participate in radical chain reactions, reducing various organic compounds . The compound also forms complexes with transition metals, facilitating various catalytic processes .

Comparación Con Compuestos Similares

Tris-(trimethylsilyl)silane: Similar in structure but with different reactivity and applications.

Tris-(triethylsilyl)silane: Similar in structure but with different steric and electronic properties.

Tris-(dimethylamino)silane: Different functional groups leading to different reactivity.

Uniqueness: Tris-(trimethylsiloxy)silane is unique due to its combination of silicon-oxygen and silicon-hydrogen bonds, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a reducing agent, participate in hydrosilylation, and form complexes with transition metals makes it a valuable compound in both research and industrial applications .

Propiedades

IUPAC Name |

bis(trimethylsilyloxy)silyloxy-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h13H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWGGTLVZGTDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[SiH](O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28O3Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-89-8 | |

| Record name | Tris(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.